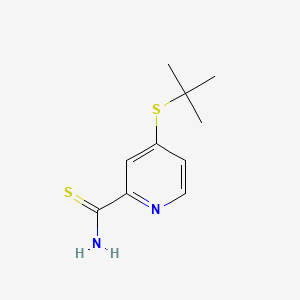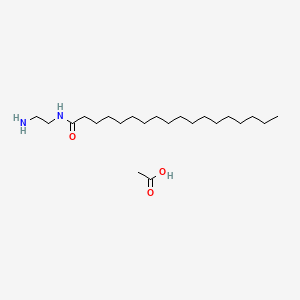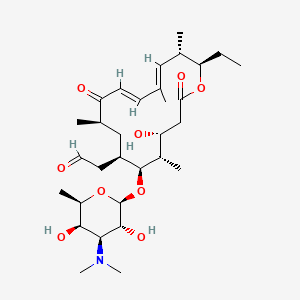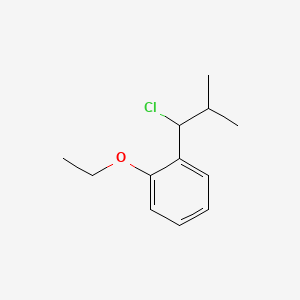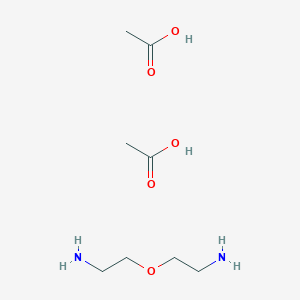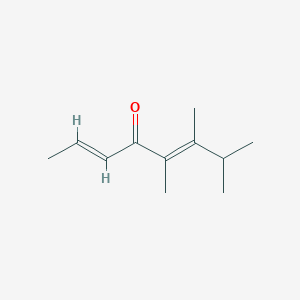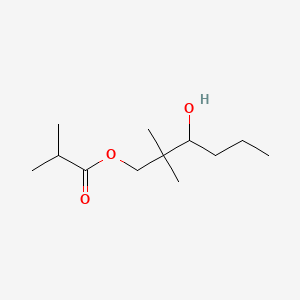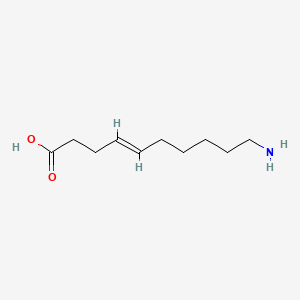
10-Amino-4-decenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Amino-4-decenoic acid is a chemical compound with the molecular formula C10H19NO2 It is an unsaturated fatty acid derivative that contains both an amino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Amino-4-decenoic acid can be achieved through several methods. One common approach involves the biocatalytic conversion of decanoic acid to trans-2-decenoic acid using engineered Escherichia coli. This process involves optimizing fermentation conditions such as seed culture time, culture temperature, inoculum amount, induction temperature, and substrate loading .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of unsaturated fatty acids as biorenewable raw materials. The hydroformylation of unsaturated acids leads to the formation of corresponding aldehydes, which are then converted to nitriles and subsequently to amino acids .
Analyse Chemischer Reaktionen
Types of Reactions
10-Amino-4-decenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated amino acids.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include oxo derivatives, saturated amino acids, and substituted amino acid derivatives
Wissenschaftliche Forschungsanwendungen
10-Amino-4-decenoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 10-Amino-4-decenoic acid involves its interaction with cellular membranes and enzymes. The compound has been shown to compromise the integrity of bacterial cell membranes, leading to the leakage of essential ions and molecules, ultimately causing cell death . Additionally, it can inhibit histone deacetylase activity, enhancing the expression of extracellular superoxide dismutase, which has therapeutic potential against atherosclerosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 10-Amino-4-decenoic acid include:
10-Hydroxy-2-decenoic acid: Known for its antibacterial and anti-inflammatory properties.
4-Hydroperoxy-2-decenoic acid ethyl ester: Exhibits similar biological activities.
Uniqueness
This compound is unique due to its dual functional groups (amino and carboxylic acid), which allow it to participate in a wide range of chemical reactions. Its ability to interact with cellular membranes and enzymes makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
70994-17-1 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
(E)-10-aminodec-4-enoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4H,1,3,5-9,11H2,(H,12,13)/b4-2+ |
InChI-Schlüssel |
OLESZPAIEMMCPW-DUXPYHPUSA-N |
Isomerische SMILES |
C(CC/C=C/CCC(=O)O)CCN |
Kanonische SMILES |
C(CCC=CCCC(=O)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


